molecular formula C19H25N5O3S B6530901 3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946226-45-5

3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide

Cat. No. B6530901
CAS RN: 946226-45-5
M. Wt: 403.5 g/mol
InChI Key: AJALYMQSLONAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures have been studied for their potential in various applications, such as antifungal and antiproliferative activities .

Scientific Research Applications

3-PNEPA has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. In the field of medicinal chemistry, 3-PNEPA has been studied for its potential to act as an enzyme inhibitor, and for its ability to modulate the activity of certain biochemical pathways. In addition, 3-PNEPA has been studied for its potential to act as an antimicrobial, antifungal, and anti-inflammatory agent. In the field of biochemistry, 3-PNEPA has been studied for its ability to interact with various proteins, such as G-protein coupled receptors. In the field of physiology, 3-PNEPA has been studied for its potential to modulate the activity of various hormones and neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 3-PNEPA in laboratory experiments has several advantages. First, 3-PNEPA is relatively easy to synthesize, making it an attractive option for laboratory experiments. In addition, 3-PNEPA has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, there are also some limitations to the use of 3-PNEPA in laboratory experiments. For example, the exact mechanism of action of 3-PNEPA is not fully understood, making it difficult to predict the exact effects of 3-PNEPA on various biochemical and physiological processes. In addition, 3-PNEPA has relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for the study of 3-PNEPA. First, further research is needed to better understand the exact mechanism of action of 3-PNEPA. In addition, further research is needed to determine the exact effects of 3-PNEPA on various biochemical and physiological processes. Furthermore, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-PNEPA. Finally, further research is needed to determine the potential applications of 3-PNEPA in the fields of medicinal chemistry, biochemistry, and physiology.

Synthesis Methods

3-PNEPA can be synthesized through a variety of methods, including the condensation of 2-amino-3-phenylpropanamide and 4-(pyrimidin-2-yl)piperazine-1-sulfonate. This reaction is typically carried out in an aqueous solution at a temperature of approximately 80 °C. In addition, the reaction can be catalyzed by a variety of compounds, such as piperazine or its derivatives. The synthesis of 3-PNEPA can also be carried out in organic solvents, such as dichloromethane or dimethylformamide, using a variety of catalysts, including piperazine, triethylamine, or sodium hydroxide.

properties

IUPAC Name

3-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c25-18(8-7-17-5-2-1-3-6-17)20-11-16-28(26,27)24-14-12-23(13-15-24)19-21-9-4-10-22-19/h1-6,9-10H,7-8,11-16H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJALYMQSLONAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.